molecular formula C16H14FN3O5S B2549636 methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251548-21-6

methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2549636
CAS No.: 1251548-21-6
M. Wt: 379.36
InChI Key: MIUKQRMTDNUYQT-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core fused with a dihydro-2H-pyridone ring. Key structural elements include:

  • A 3-fluoro-4-methylphenyl substituent at position 4, likely enhancing lipophilicity and metabolic stability.
  • A methyl ester group at the acetamide side chain, which may improve solubility or act as a prodrug moiety.

Properties

IUPAC Name

methyl 2-[4-(3-fluoro-4-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O5S/c1-10-5-6-11(8-12(10)17)20-15-13(4-3-7-18-15)26(23,24)19(16(20)22)9-14(21)25-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUKQRMTDNUYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, pharmacological effects, and structure-activity relationships (SAR), drawing on diverse sources of research.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₇H₁₆FN₃O₅S
Molecular Weight 393.4 g/mol
CAS Number 1251632-06-0

Anti-inflammatory Activity

Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazines exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives showed IC₅₀ values in the range of 19.45 to 42.1 µM against COX enzymes .

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties against various bacterial strains. The compound's structural features contribute to its effectiveness in disrupting bacterial cell wall synthesis and inhibiting growth.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the molecular structure significantly influence biological activity. For instance:

  • Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and improves membrane permeability.
  • Dioxido Group : This functional group is crucial for the compound's interaction with target enzymes.

Case Studies

  • In Vivo Anti-inflammatory Effects :
    A study conducted on animal models demonstrated that compounds similar to this compound exhibited comparable anti-inflammatory effects to established drugs like celecoxib and indomethacin. The effective doses (ED₅₀) were calculated to be lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Efficacy :
    In a controlled study testing various derivatives against Gram-positive and Gram-negative bacteria, this compound showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules described in recent literature, focusing on core structures, substituents, and biological relevance.

Structural Analogues with Thiadiazine/Thiazine Cores
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine 3-Fluoro-4-methylphenyl, methyl ester ~395.3 (estimated) Sulfone and ketone groups enhance polarity; methyl ester improves bioavailability. -
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine Acetamide 236.3 Acetamide group increases hydrogen-bonding potential; lacks fused pyridine ring.
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate Quinazolinone Phenyl, thioether-linked ethyl ester 368.4 Thioether linkage may reduce oxidative stability compared to sulfone.

Key Insights :

  • The pyridothiadiazine core in the target compound offers a fused bicyclic system distinct from simpler benzothiazine () or quinazolinone () analogs. This may influence binding to enzymatic pockets due to increased planarity .
Fluorinated Heterocyclic Derivatives
Compound Name Fluorine Position Additional Substituents Melting Point (°C) Biological Relevance Reference
Target Compound 3-Fluoro-4-methylphenyl Methyl ester - Fluorine enhances lipophilicity and metabolic resistance. -
Example 62 (Chromenone-pyrazolopyrimidine) 5-Fluoro (chromenone), 3-fluorophenyl Methylthiophene 227–230 Potent kinase inhibition inferred from fluorinated aromatic systems.
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate N/A Sodium carboxylate, thiadiazole - Demonstrated strong enzyme interactions (ΔG = -9.8 kcal/mol).

Key Insights :

  • Fluorine at meta positions (e.g., 3-fluoro in the target compound) is a common strategy to optimize binding affinity and pharmacokinetics, as seen in ’s chromenone derivative .
  • The sodium carboxylate in ’s compound highlights how ionic groups can enhance solubility but may limit blood-brain barrier penetration compared to ester prodrugs like the target compound .
Methyl Ester Derivatives
Compound Name Core Structure Functional Group Synthesis Route Application Reference
Target Compound Pyridothiadiazine Methyl ester Likely Suzuki coupling or nucleophilic substitution Prodrug potential for carboxylic acid metabolites. -
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate Furan Methyl ester Amidation of furan intermediates Intermediate for hydrazone derivatives.

Key Insights :

  • Methyl esters are frequently employed to mask carboxylic acids, as seen in ’s furan derivatives, improving cell permeability before enzymatic hydrolysis .

Research Findings and Trends

Fluorine Substitution : Fluorinated aromatic rings (e.g., 3-fluoro-4-methylphenyl in the target compound) are associated with enhanced metabolic stability and target affinity, as demonstrated in kinase inhibitors () .

Sulfur-Containing Moieties : Sulfone groups (e.g., 1,1-dioxido in the target) improve oxidative stability compared to thioethers () but may reduce membrane permeability .

Ester vs. Carboxylate: Methyl esters balance solubility and prodrug activation, whereas sodium carboxylates () prioritize aqueous solubility for intravenous administration .

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